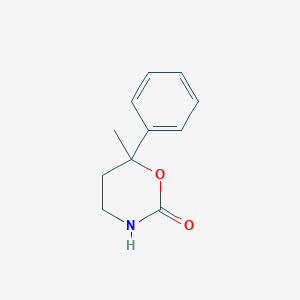

6-Methyl-6-phenyl-1,3-oxazinan-2-one

Description

6-Methyl-6-phenyl-1,3-oxazinan-2-one is a six-membered heterocyclic compound featuring an oxazinanone core substituted with methyl and phenyl groups at the 6-position. The 1,3-oxazinan-2-one scaffold is recognized for its versatility in medicinal chemistry, serving as a key intermediate in synthesizing bioactive molecules such as phosphodiesterase IV inhibitors (e.g., 6-phenyl derivatives) and antimicrobial agents . Substituents at the 4- and 6-positions significantly influence physicochemical properties and biological activity, as demonstrated by studies on related compounds .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

6-methyl-6-phenyl-1,3-oxazinan-2-one |

InChI |

InChI=1S/C11H13NO2/c1-11(7-8-12-10(13)14-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |

InChI Key |

JFGPIAVPHSGOIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Catalyst Systems

- Rhodium/Scandium Catalysts: Used for synthesizing oxazinanone skeletons via N-H insertion or cyclization reactions (e.g., Sc(OTf)₃ in methanol for oxazinanediones) .

- Sharpless Dihydroxylation : Applied to homoallylic amines to generate dihydroxy intermediates, which cyclize to form 6-hydroxymethyl derivatives in high yields (70–85%) .

- Sodium Hydride (NaH) : Facilitates cyclization of diols in THF, yielding stereoisomeric mixtures (e.g., 4-chlorophenyl derivatives) .

Stereochemical Outcomes

- Diastereomer Formation : 4-(4-Methoxyphenyl) and 4-(4-fluorophenyl) derivatives predominantly form trans-diastereomers due to steric and electronic effects .

- Stereospecific Synthesis : Chiral catalysts or substrates (e.g., (4S,6R)-bromomethyl derivatives) enable enantioselective synthesis .

Research Findings and Challenges

- Synthetic Efficiency : Scandium triflate (Sc(OTf)₃) and Sharpless dihydroxylation methods offer superior yields (>70%) compared to traditional cyclization routes .

- Stereochemical Complexity : Diastereomer separation remains a challenge, though trans-selectivity is achievable with fluorophenyl or methoxyphenyl substituents .

- Biological Optimization : Bromine and fluorine substitutions enhance target binding but may increase toxicity, necessitating structure-activity relationship (SAR) studies .

Preparation Methods

Stereochemical Control in Cyclocarbamation

The stereoselectivity of this process is influenced by the protecting group on the starting carbamate. N-Benzylated precursors favor trans-selectivity, while N-silylated derivatives promote cis-configured products. For 6-methyl-6-phenyl-1,3-oxazinan-2-one, stereochemical purity is critical for biological activity, necessitating careful selection of protecting groups and reaction conditions.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Suzuki-Miyaura coupling has been employed to introduce aryl substituents into the oxazinanone framework. Source describes the reaction of 3-(3-bromophenyl)-6-methyl-6-phenyl-1,3-oxazinan-2-one with 4-pyridylboronic acid under palladium catalysis to install pyridyl groups at the 3-position. While this method primarily targets derivatives, it highlights the versatility of cross-coupling reactions in modifying the oxazinanone core.

Optimization of Coupling Conditions

Key parameters include:

-

Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.

-

Base : Sodium carbonate or potassium phosphate to facilitate transmetalation.

-

Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Alkylation and Nucleophilic Substitution

Alkylation at the 6-position is achieved through nucleophilic substitution or alkyl halide coupling. Source outlines a procedure where sodium hydride in DMF deprotonates the oxazinanone, followed by treatment with methyl iodide to install the methyl group. This method is effective but requires anhydrous conditions to prevent hydrolysis.

Example Procedure

-

Dissolve 6-phenyl-1,3-oxazinan-2-one (1 mmol) in DMF (10 mL) at 0°C.

-

Add NaH (3 mmol) and stir for 15 minutes.

-

Introduce methyl iodide (3 mmol) and warm to room temperature.

-

Quench with water, extract with ethyl acetate, and purify via recrystallization.

One-Pot Multicomponent Synthesis

Source introduces an integrated one-pot method leveraging phenyl selenonyl chemistry. This approach combines carbamate activation, cyclization, and oxidation in a single vessel, significantly reducing purification steps. The selenonyl group acts as a latent oxidant, enabling direct access to this compound with high atom economy.

Reaction Scheme

Functional Group Interconversion and Post-Modification

Reductive Amination

6-Methylene intermediates, generated via elimination of hydrogen iodide from 6-(iodomethyl) derivatives, undergo reductive amination to introduce alkyl groups. For example, catalytic hydrogenation of 6-methylene-4-phenyl-1,3-oxazinan-2-one over Pd/C yields the saturated 6-methyl analog.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Kinetic Studies

Cyclocarbamation Mechanism

Electrophile-induced cyclization proceeds via a bromonium or iodonium intermediate, followed by nucleophilic attack by the carbamate oxygen to form the six-membered ring. Density functional theory (DFT) studies suggest that the trans configuration is kinetically favored due to reduced steric hindrance during ring closure.

Base-Mediated Elimination

Elimination of HI from 6-(iodomethyl) derivatives generates a conjugated enolate, which tautomerizes to the methylene intermediate. This step is highly dependent on the base strength, with KOtBu providing optimal results.

Industrial-Scale Considerations

Large-scale synthesis faces challenges in handling air-sensitive reagents (e.g., NaH) and toxic halogens. Continuous flow systems have been proposed to mitigate risks, enabling safer mixing of reagents and improved heat dissipation .

Q & A

Q. What synthetic strategies are effective for preparing 6-methyl-6-phenyl-1,3-oxazinan-2-one derivatives?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1 (Homoallylic Carbamate Pathway):

- Step 1: Three-component reaction of aldehydes, allyltrimethylsilane, and benzyl carbamate catalyzed by iodine (10 mol% in acetonitrile), yielding homoallylic carbamates .

- Step 2: Sharpless dihydroxylation (racemic conditions) to generate 3,4-dihydroxybutylcarbamate derivatives.

- Step 3: Cyclization using NaH in THF, achieving yields of 70–85% for 6-(hydroxymethyl)-1,3-oxazinan-2-one derivatives .

- Route 2 (Ethylene Carbonate Cyclization):

Key Data:

| Method | Yield | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Homoallylic Carbamate | 70–85% | I₂, NaH, THF, Sharpless conditions | |

| Ethylene Carbonate | ~80% | EC, TBD, CH₃CN, reflux |

Q. How can the methyl group’s position at C6 be confirmed experimentally?

Methodological Answer:

- Proton NMR Analysis:

Distinct δ values for methyl protons in the 6-position (e.g., δ 1.41–1.32 ppm in DMSO for 6-(hydroxymethyl) derivatives) confirm regioselectivity . - X-ray Crystallography:

Single-crystal analysis (e.g., 3,3′-bis(1,3-oxazinan-2-one)) resolves methyl positioning with anisotropic displacement parameters .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during Sharpless dihydroxylation in oxazinanone synthesis?

Methodological Answer:

- Trans-Diastereomer Dominance:

Sharpless conditions favor trans-diastereomers due to steric hindrance during epoxidation. For example, 6-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazinan-2-one forms >90% trans isomers . - Optimization:

Adjust reaction temperature (−20°C to RT) and solvent polarity (THF vs. DCM) to modulate selectivity.

Key Data:

| Substrate | Diastereomer Ratio (trans:cis) | Conditions | Reference |

|---|---|---|---|

| 4-(4-Methoxyphenyl) Deriv. | 9:1 | THF, 0°C |

Q. What computational insights explain regioselectivity in gold-catalyzed oxycyclization?

Methodological Answer:

- Mechanistic Study:

DFT calculations reveal that 6-endo-dig cyclization (to 1,3-oxazinan-2-ones) is kinetically favored, while 6-exo-dig (to 1,3-oxazin-2-ones) is thermodynamically stable. Gold(I) catalysts stabilize transition states via π-backbonding, favoring heterocycle formation . - Experimental Validation:

tert-Butyl allenic carbamate produces 4j (1,3-oxazin-2-one) as the major product (75%) at RT, aligning with thermodynamic control .

Q. How can by-products be minimized in ethylene carbonate-based syntheses?

Methodological Answer:

- Catalyst Screening:

Use 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to suppress competing urea/carbonate formation, improving cyclic carbamate yields to 78% . - Solvent Optimization:

Acetonitrile reduces side reactions compared to polar aprotic solvents (e.g., DMF).

Structure-Activity Relationship (SAR) Questions

Q. How do substituents influence the biological activity of 1,3-oxazinan-2-one derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs):

Fluorine at the phenyl ring enhances stability of reaction intermediates (e.g., 5-(2-fluorophenyl) derivatives), improving potential as PDE-IV inhibitors . - Hydroxymethyl Functionality:

6-(Hydroxymethyl) derivatives show enhanced solubility and bioactivity (e.g., anticonvulsant properties) due to hydrogen-bonding interactions .

Key Data:

| Derivative | Bioactivity | Reference |

|---|---|---|

| 6-Phenyl-1,3-oxazinan-2-one | PDE-IV inhibition (anti-asthma) |

Contradiction Analysis

Q. Why do some studies report exclusive 6-methyl positioning while others show mixed regioisomers?

Methodological Answer:

- Synthetic Pathway Dependence:

Iodine-catalyzed homoallylic carbamate routes ensure exclusive 6-methyl placement via steric control , while less selective methods (e.g., non-catalyzed cyclizations) may yield regioisomers. - Analytical Limitations:

Early studies lacking X-ray/NMR validation (e.g., IR-only analysis) might misassign positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.